![molecular formula C21H18N2O B6419333 2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-one CAS No. 448222-78-4](/img/structure/B6419333.png)
2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-one
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Overview
Description
The compound contains a 1,2,3,4-tetrahydroisoquinoline group, which is an important structural motif of various natural products and therapeutic lead compounds . Tetrahydroisoquinoline based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The electron density at the tetrahydroisoquinoline residue nitrogen atom can vary depending on the specific structure of the compound .Chemical Reactions Analysis
Tetrahydroisoquinolines can undergo various reactions, including C(1)-functionalization via multicomponent reactions . These reactions often involve isomerization of an iminium intermediate .Scientific Research Applications
Biological Activities and SAR Studies
The compound is a type of 1,2,3,4-tetrahydroisoquinoline (THIQ) analog. THIQ-based natural and synthetic compounds have shown diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, leading to the development of novel THIQ analogs with potent biological activity .
Medicinal Chemistry
The compound has potential applications in medicinal chemistry. Research on structurally related tetrahydroisoquinoline derivatives demonstrates their potential in inhibiting phenylethanolamine N-methyltransferase (PNMT), a key enzyme involved in the synthesis of catecholamines.
Multicomponent Reactions
The compound could be used in multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . These reactions improve the atom economy, selectivity, and yield of the product and thus occupy a central place in the toolbox of sustainable synthetic methodologies .
Neutrino Oscillations
Although not directly related to the compound, the term “OPERA” in “Oprea1_649917” and “Oprea1_315051” could be associated with the OPERA experiment in particle physics. This experiment conclusively proved that muon-neutrinos can convert to tau-neutrinos, through a process called neutrino oscillation .
Low-k Performance Materials
A new type of hollow silica@ZIF-8 (HMS@ZIF-8) particle was successfully designed, fabricated, and introduced into the fluorinated polybenzoxazole (6FPBO) matrix to prepare the HMS@ZIF-8/6FPBO composite film . Although not directly related to the compound, the term “HMS” in “HMS1485I17” could be associated with this research.
Silicon-Based Anode Materials
Again, although not directly related to the compound, the term “HMS” in “HMS1485I17” could be associated with research on silicon-based anode materials. These materials have been widely discussed by researchers because of their high theoretical capacity, abundant resources, and low working voltage platform .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzo[cd]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c24-21-18-9-3-7-16-8-4-10-19(20(16)18)23(21)14-22-12-11-15-5-1-2-6-17(15)13-22/h1-10H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLNCOVNMYATPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CN3C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzo[cd]indol-2(1H)-one |
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